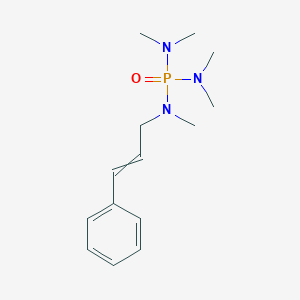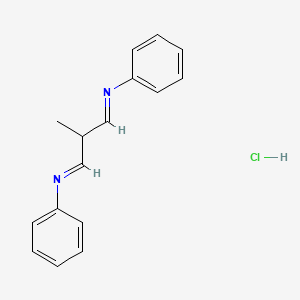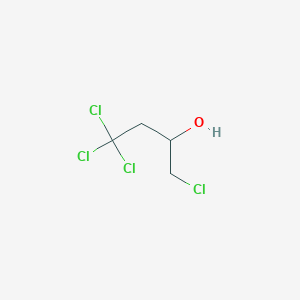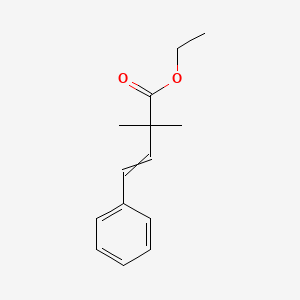![molecular formula C8H10F6S2 B14631440 Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- CAS No. 53356-04-0](/img/structure/B14631440.png)
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- is a chemical compound characterized by the presence of two trifluoromethylthio groups attached to a cyclohexane ring. The trifluoromethylthio group is known for its significant role in enhancing the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of cyclohexane, 1,2-bis[(trifluoromethyl)thio]- typically involves the introduction of trifluoromethylthio groups to the cyclohexane ring. One common method is the radical trifluoromethylation of cyclohexane derivatives. This process can be achieved using trifluoromethylthiolation reagents such as trifluoromethylthiolating agents in the presence of radical initiators .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysis has also been explored for the trifluoromethylation of cyclohexane derivatives, providing a more sustainable and scalable approach .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability
Mecanismo De Acción
The mechanism of action of cyclohexane, 1,2-bis[(trifluoromethyl)thio]- involves the interaction of its trifluoromethylthio groups with molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo radical reactions also plays a role in its mechanism of action, allowing it to participate in redox processes and other chemical transformations .
Comparación Con Compuestos Similares
Cyclohexane, 1,2-dithiol: Contains two thiol groups instead of trifluoromethylthio groups.
Cyclohexane, 1,2-bis(methylthio): Contains two methylthio groups instead of trifluoromethylthio groups.
Cyclohexane, 1,2-bis(phenylthio): Contains two phenylthio groups instead of trifluoromethylthio groups.
Uniqueness: Cyclohexane, 1,2-bis[(trifluoromethyl)thio]- is unique due to the presence of trifluoromethylthio groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and ability to participate in radical reactions, making it valuable in various applications .
Propiedades
Número CAS |
53356-04-0 |
|---|---|
Fórmula molecular |
C8H10F6S2 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
1,2-bis(trifluoromethylsulfanyl)cyclohexane |
InChI |
InChI=1S/C8H10F6S2/c9-7(10,11)15-5-3-1-2-4-6(5)16-8(12,13)14/h5-6H,1-4H2 |
Clave InChI |
WUBHXBLQNQLGMN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)SC(F)(F)F)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


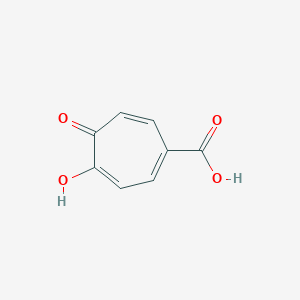

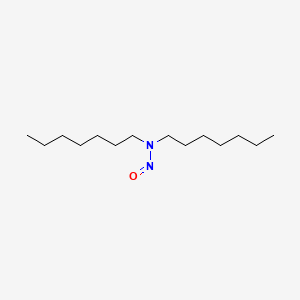
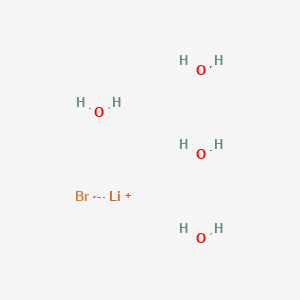
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
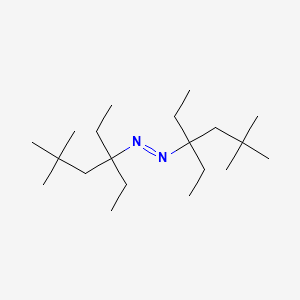
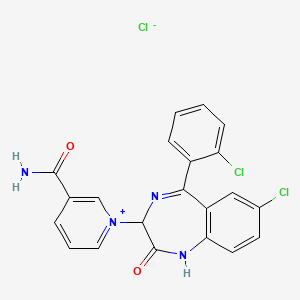

![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
